molecular formula C10H16N4OS B2898574 2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide CAS No. 932998-19-1

2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide

Cat. No.: B2898574
CAS No.: 932998-19-1
M. Wt: 240.33
InChI Key: UVFORFWUHVOYHE-UHFFFAOYSA-N
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Description

2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide is a heterocyclic compound that has garnered interest due to its diverse biological activities

Mechanism of Action

Target of Action

The compound, also known as N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Similar compounds have been found to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .

Mode of Action

Similar compounds have shown to inhibit cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to the inhibition of the enzyme, affecting the synthesis of ergosterol, a vital component of fungal cell membranes .

Biochemical Pathways

Similar compounds have shown to affect the ergosterol biosynthesis pathway by inhibiting the enzyme cyp51 . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Similar compounds have shown to have good pharmacokinetic properties . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . This strategy can critically influence pharmacodynamic and pharmacokinetic properties, reinforce drug-receptor interactions, aid absorption and translocation across lipid bilayers, and induce conformational changes to block metabolism .

Result of Action

Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[2,3-c][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide stands out due to its unique structural features and the specific biological activities it exhibits

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-3-7(4-2)8(15)11-9-12-13-10-14(9)5-6-16-10/h7H,3-6H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFORFWUHVOYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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